Authored by: Gemini, Senior Application Scientist
Authored by: Gemini, Senior Application Scientist
An In-depth Technical Guide to the Safe Handling and Application of Boc-D-dap(aloc)-OH
This guide provides drug development professionals, researchers, and scientists with a comprehensive overview of N-α-(tert-Butoxycarbonyl)-N-β-(allyloxycarbonyl)-D-2,3-diaminopropionic acid (Boc-D-dap(aloc)-OH). The focus is on integrating its synthetic utility with robust safety and handling protocols, ensuring both experimental success and laboratory safety.
Introduction: The Strategic Value of Boc-D-dap(aloc)-OH
Boc-D-dap(aloc)-OH is a non-canonical amino acid derivative indispensable for the synthesis of complex and modified peptides. Its structure incorporates two distinct amine-protecting groups: the acid-labile tert-butoxycarbonyl (Boc) group at the α-amino position and the palladium-labile allyloxycarbonyl (Aloc) group on the side-chain β-amino group.[1][2] This dual-protection scheme is the cornerstone of its utility, enabling an orthogonal deprotection strategy .[3][4] Researchers can selectively unmask either amino group while the other remains protected, providing precise control for creating branched peptides, peptide-drug conjugates, and cyclic peptides through side-chain functionalization.[5]
The D-configuration of the chiral center is critical for designing peptides with altered enzymatic stability or specific three-dimensional conformations that can influence biological activity.[6]
Physicochemical and Safety Data
| Property | Value | Source |
| CAS Number | 161561-83-7 | [8] |
| Molecular Formula | C₁₂H₂₀N₂O₆ | [1][8] |
| Molecular Weight | 288.30 g/mol | |
| Appearance | White to off-white solid/powder | [6] |
| Predicted Boiling Point | 470.5 ± 45.0 °C | [8] |
| Storage | Store at room temperature in a dry, sealed container | [1][8] |
GHS Hazard Identification (Inferred)
Based on the SDS for the related compound N-b-Boc-L-2,3-diaminopropionic acid, the following GHS classification should be conservatively assumed.[2]
-
Hazard Statements:
-
Signal Word: Warning[2]
-
Pictogram:
GHS07: Exclamation Mark -
Precautionary Statements (Selected):
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[2]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
-
Safe Handling and Exposure Control
The primary risks associated with Boc-D-dap(aloc)-OH are inhalation of the fine powder and direct contact with skin and eyes. Engineering controls are the most effective measure of protection.
Engineering Controls & Personal Protective Equipment (PPE)
All weighing and handling of the solid compound, as well as solution preparation, must be performed inside a certified chemical fume hood to prevent inhalation.[9]
-
Eye/Face Protection: Wear chemical safety goggles that conform to EN166 or NIOSH standards. A face shield should be used if there is a significant splash risk.[10]
-
Hand Protection: Chemically resistant nitrile gloves are required. Inspect gloves before use and use proper removal technique to avoid skin contact. For extended operations or when handling solvents, consider double-gloving.[10]
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are mandatory.[11]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[7]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if possible and safe to do so. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[12]
Spill and Waste Management
-
Spill Cleanup:
-
Alert others in the area and restrict access.
-
Wearing full PPE, cover the spill with an inert absorbent material like vermiculite or sand. Avoid raising dust.[13]
-
Carefully sweep the material into a designated, labeled hazardous waste container.[13]
-
Decontaminate the area with soap and water.
-
All contaminated materials (gloves, absorbent, etc.) must be disposed of as hazardous waste.[9]
-
-
Waste Disposal: Dispose of unused reagent and contaminated materials in accordance with institutional and local hazardous waste regulations. Never dispose of down the drain.[3]
Experimental Workflow: Orthogonal Deprotection in Peptide Synthesis
The strategic power of Boc-D-dap(aloc)-OH lies in its orthogonal deprotection capabilities. The following protocols outline the selective removal of the Aloc and Boc groups, a common requirement in solid-phase peptide synthesis (SPPS).
Workflow Overview
Protocol: Selective Removal of the Aloc Group
This procedure unmasks the β-amino group for side-chain modification. It requires strict handling of the palladium catalyst.[6]
Causality: The Aloc group is cleaved via a π-allyl complex formation with a Palladium(0) catalyst. A scavenger is required to irreversibly trap the allyl cation, driving the reaction to completion.[4]
Materials:
-
Resin-bound peptide
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Scavenger: Phenylsilane, dimedone, or morpholine
-
Inert gas (Argon or Nitrogen)
Safety Note: Palladium catalysts can be pyrophoric, especially when dry and finely divided. Handle in an inert atmosphere.[4] All palladium-containing waste is hazardous and must be disposed of in a dedicated, sealed container.[9][14]
Procedure:
-
Swell the peptide-resin in anhydrous DCM or DMF for 30 minutes in a reaction vessel.
-
Under a stream of argon, add the scavenger (e.g., 10-20 equivalents relative to the resin loading).
-
In a separate flask, dissolve Pd(PPh₃)₄ (0.2-0.5 equivalents) in anhydrous DCM and add it to the reaction vessel under an inert atmosphere.
-
Gently agitate the mixture at room temperature for 2-4 hours. The resin may develop a dark color.
-
Monitor the reaction for completion using a method like the Kaiser test on a small sample (a positive test indicates the presence of a free primary amine).
-
Once complete, drain the reaction solution into a dedicated palladium hazardous waste container.
-
Wash the resin extensively with DCM (3x), DMF (3x), and a chelating wash such as 0.5% diisopropylethylamine (DIPEA) and 0.5% sodium diethyldithiocarbamate in DMF to remove residual palladium, followed by final washes with DMF and DCM.
Protocol: Selective Removal of the Boc Group
This procedure is standard for Boc-based SPPS and unmasks the α-amino group for peptide chain elongation.
Causality: The Boc group is a carbamate that is stable to a wide range of conditions but is readily cleaved by strong acids like Trifluoroacetic Acid (TFA) via an E1 elimination mechanism.[14]
Safety Note: TFA is highly corrosive and toxic. Always handle in a fume hood and wear appropriate acid-resistant gloves and eye protection.
Procedure:
-
Swell the peptide-resin in DCM for 30 minutes.
-
Drain the solvent.
-
Add a solution of 25-50% TFA in DCM to the resin.
-
Agitate for 1-2 minutes, then drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.
-
Drain the TFA solution into a dedicated acid waste container.
-
Wash the resin with DCM (3x).
-
Neutralize the newly formed N-terminal ammonium salt by washing with a 5-10% solution of DIPEA in DMF (2x, 5 min each), followed by washes with DMF and DCM.
-
The resin is now ready for the next amino acid coupling step.
Conclusion
Boc-D-dap(aloc)-OH is a powerful tool for advanced peptide synthesis, but its effective use is predicated on a thorough understanding of its chemistry and a commitment to rigorous safety practices. The lack of a specific SDS necessitates a conservative approach to handling, treating the compound as a hazardous irritant. Furthermore, the reagents required for its orthogonal deprotection, particularly palladium catalysts and strong acids, carry their own significant risks that must be managed through proper engineering controls, PPE, and waste disposal protocols. By adhering to the principles and procedures outlined in this guide, researchers can confidently and safely leverage the unique synthetic advantages of this versatile building block.
References
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- ChemPep. (n.d.). 161561-83-7 | Boc-Dap(Alloc)-OH.
- CP Lab Safety. (n.d.). Boc-dap(aloc)-oh dcha, min 95%, 1 gram.
- The Ohio State University Environmental Health and Safety. (n.d.). Infectious Waste Spill Containment and Clean-Up Procedure.
- American Industrial Hygiene Association. (n.d.). Guide for Chemical Spill Response.
- University of Illinois Division of Research Safety. (n.d.). Complicated Chemical Spills.
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- Cornell University Environmental Health and Safety. (n.d.). 5.4 Chemical Spill Procedures.
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